Cas no 338774-64-4 (3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE)
3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE Chemical and Physical Properties
Names and Identifiers
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- 3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE
- 3-(4-methoxyphenoxy)-1-methyl-1,2-dihydroquinoxalin-2-one
- 3-(4-methoxyphenoxy)-1-methylquinoxalin-2-one
- Oprea1_415734
- MLS000325575
- HMS2437G24
- SMR000169945
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- MDL: MFCD00244519
- Inchi: 1S/C16H14N2O3/c1-18-14-6-4-3-5-13(14)17-15(16(18)19)21-12-9-7-11(20-2)8-10-12/h3-10H,1-2H3
- InChI Key: UDHJDOYDSZZVJV-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)OC)C1C(N(C)C2C=CC=CC=2N=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 416
- XLogP3: 2.8
- Topological Polar Surface Area: 51.1
3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB299571-100 mg |
3-(4-Methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone; . |
338774-64-4 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB299571-100mg |
3-(4-Methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone; . |
338774-64-4 | 100mg |
€283.50 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664633-1mg |
3-(4-Methoxyphenoxy)-1-methylquinoxalin-2(1H)-one |
338774-64-4 | 98% | 1mg |
¥428 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664633-2mg |
3-(4-Methoxyphenoxy)-1-methylquinoxalin-2(1H)-one |
338774-64-4 | 98% | 2mg |
¥619 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664633-5mg |
3-(4-Methoxyphenoxy)-1-methylquinoxalin-2(1H)-one |
338774-64-4 | 98% | 5mg |
¥573 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878598-1g |
3-(4-Methoxyphenoxy)-1-methyl-1,2-dihydroquinoxalin-2-one |
338774-64-4 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A902219-1g |
3-(4-Methoxyphenoxy)-1-methyl-1,2-dihydroquinoxalin-2-one |
338774-64-4 | 90% | 1g |
$350.0 | 2023-03-18 | |
| Ambeed | A902219-5mg |
3-(4-Methoxyphenoxy)-1-methyl-1,2-dihydroquinoxalin-2-one |
338774-64-4 | 90% | 5mg |
$61.0 | 2024-04-15 |
3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE Suppliers
3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE
3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE: A Comprehensive Overview
The compound with CAS No 338774-64-4, commonly referred to as 3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the quinazolinone family, a class of heterocyclic compounds known for their versatile applications in drug design and advanced materials. The quinazolinone core of this molecule provides a unique platform for functionalization, enabling it to exhibit a wide range of biological activities and physical properties.
Recent studies have highlighted the potential of 3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE as a promising candidate in the development of novel therapeutic agents. Researchers have explored its ability to modulate key cellular pathways, particularly in the context of cancer treatment. The methoxyphenyl substituent attached to the quinazolinone ring has been shown to enhance the compound's bioavailability and selectivity, making it an attractive lead for drug discovery programs.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The quinazolinone framework is known for its ability to form stable coordination complexes with metal ions, which can be exploited in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials hold great promise for applications in gas storage, catalysis, and sensing technologies.
From a synthetic standpoint, the preparation of 3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE involves a multi-step process that typically begins with the synthesis of the quinazolinone core. The subsequent introduction of the methoxyphenyl group requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses of this compound, aligning with current trends toward sustainable chemistry.
The structural versatility of 3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE has also made it a valuable tool in chemical biology research. By modifying the substituents on the quinazolinone ring, scientists can probe the relationship between molecular structure and biological activity, providing insights into rational drug design principles. For instance, variations in the methoxyphenyl group have been shown to significantly influence the compound's ability to inhibit specific kinase enzymes, which are often overexpressed in cancer cells.
Furthermore, computational studies have played a pivotal role in understanding the molecular properties of this compound. Advanced molecular modeling techniques have been employed to predict its binding affinities to various protein targets, as well as its potential for inducing drug resistance mechanisms. These computational approaches complement experimental studies, accelerating the discovery process and reducing reliance on time-consuming laboratory experiments.
Looking ahead, the continued exploration of 3-(4-METHOXYPHENOXY)-1-METHYL-2(1H)-QUINOXALINONE is expected to yield further breakthroughs in both therapeutic and materials-related applications. Its unique combination of structural flexibility and functional diversity positions it as a key molecule in addressing some of today's most pressing challenges in medicine and technology.
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